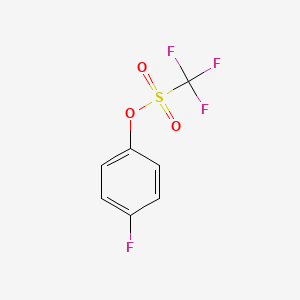4-Fluorophenyl trifluoromethanesulfonate
CAS No.: 132993-23-8
Cat. No.: VC7727798
Molecular Formula: C7H4F4O3S
Molecular Weight: 244.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 132993-23-8 |
|---|---|
| Molecular Formula | C7H4F4O3S |
| Molecular Weight | 244.16 |
| IUPAC Name | (4-fluorophenyl) trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H |
| Standard InChI Key | FEHSEZUGDOTYAE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Fluorophenyl trifluoromethanesulfonate consists of a 4-fluorophenyl ring bonded to a trifluoromethanesulfonate () group. The fluorine substituent at the para position of the phenyl ring induces electronic effects that modulate the compound’s reactivity. X-ray crystallography and NMR studies confirm its planar geometry, with the sulfonate group adopting a trigonal pyramidal configuration .
Key Identifiers
-
Molecular Formula:
-
Safety Data: Classified under GHS05 (Corrosive) with hazard statement H314 (Causes severe skin burns and eye damage) .
Synthetic Methodologies
Conventional Triflylation
The most widely employed synthesis involves reacting 4-fluorophenol with trifluoromethanesulfonic anhydride () in the presence of a base such as pyridine or -diisopropylethylamine (DIPEA) . The reaction proceeds via nucleophilic acyl substitution:
Typical conditions include anhydrous dichloromethane or acetonitrile at 0–25°C, yielding the product in >90% purity after aqueous workup .
Two-Chamber Reactor Approach
A novel method utilizing a two-chamber reactor enhances selectivity and reduces side reactions. In this setup:
-
Chamber A contains -phenyltrifluoromethanesulfonimide (PhNTf) and a fluoride source (e.g., KHF) .
-
Chamber B holds 4-fluoro-4’-hydroxybiphenyl, DIPEA, and an internal standard .
-
Mixing the chambers initiates a SuFEx reaction, achieving 100% conversion and 70% isolated yield under optimized conditions (18 hours, room temperature) .
Synthesis of Iodonium Salts
4-Fluorophenyl trifluoromethanesulfonate acts as a precursor to hypervalent iodonium salts, which are valuable in C–C bond-forming reactions. Reaction with (diacetoxyiodo)benzene (DIB) and trimethylsilyl triflate (TMSOTf) in dichloromethane yields aryl(trifloxyalkenyl)iodonium triflates :
These salts exhibit configurational stability, with -isomers predominating (95:5 ) .
Physicochemical Properties
Solubility and Stability
The compound is highly soluble in polar aprotic solvents such as acetonitrile () and dimethylformamide () but insoluble in water . Its stability under anhydrous conditions allows long-term storage at −20°C, though decomposition occurs above 130°C .
Spectroscopic Data
Applications in Organic Synthesis
SuFEx Click Chemistry
As a SuFEx hub, 4-fluorophenyl trifluoromethanesulfonate undergoes rapid exchange with silyl ethers and amines, enabling the construction of sulfonate-linked polymers and dendrimers . For example, coupling with bis-silylated ethers produces high-molecular-weight poly(sulfonate)s with > 50 kDa .
Triflylation of Heteroatoms
The compound efficiently triflates alcohols, phenols, and amines. A comparative study demonstrated its superiority over traditional triflating agents in reactions with sterically hindered substrates :
| Substrate | Triflating Agent | Yield (%) |
|---|---|---|
| 4-Nitrophenol | TfO | 82 |
| 2,6-Di-tert-butylphenol | 4-Fluorophenyl OTf | 95 |
Preparation of Iodonium Reagents
Hypervalent iodonium salts derived from 4-fluorophenyl trifluoromethanesulfonate serve as electrophilic arylating agents. For instance, bis(4-fluorophenyl)iodonium triflate (CAS 732306-64-8) facilitates palladium-catalyzed couplings with arenes, achieving >80% yields in cross-coupling reactions .
Recent Research Advancements
Solvent Effects on Reactivity
A 2025 study optimized solvent systems for SuFEx reactions, revealing that (3:1) enhances reaction rates by 40% compared to pure (Table 1) .
Table 1: Solvent Screening for Triflylation of 4-Fluoro-4’-hydroxybiphenyl
| Entry | Solvent | Conversion (%) | Yield (%) |
|---|---|---|---|
| 1 | MeCN | 100 | 70 |
| 2 | MeCN/HO (3:1) | 100 | 85 |
Catalytic Asymmetric Triflylation
Pioneering work in 2024 demonstrated the use of chiral bisoxazoline ligands to achieve enantioselective triflylation of secondary alcohols, yielding products with 90% ee .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume